9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE
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Overview
Description
9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE is a complex organic compound with the molecular formula C22H14Cl3N3O3. It is part of the benzoxazine family, known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorophenylhydrazine and 4-nitrobenzaldehyde in the presence of a base can lead to the formation of the desired benzoxazine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9-Chloro-2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Similar structure but different substituents, leading to varied properties.
9-Chloro-2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Contains a thienyl group instead of a nitrophenyl group, affecting its reactivity and applications.
Uniqueness
The unique combination of chloro and nitro groups in 9-CL-2-(4-CL-PH)-5-(4-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C22H15Cl2N3O3 |
---|---|
Molecular Weight |
440.3g/mol |
IUPAC Name |
9-chloro-2-(4-chlorophenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H15Cl2N3O3/c23-15-5-1-13(2-6-15)19-12-20-18-11-16(24)7-10-21(18)30-22(26(20)25-19)14-3-8-17(9-4-14)27(28)29/h1-11,20,22H,12H2 |
InChI Key |
GLCKGHQZNDXQFN-UHFFFAOYSA-N |
SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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